2-((1-Phenylethoxy)carbonyl)benzoic acid
CAS No.: 17470-31-4
Cat. No.: VC13332183
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17470-31-4 |
---|---|
Molecular Formula | C16H14O4 |
Molecular Weight | 270.28 g/mol |
IUPAC Name | 2-(1-phenylethoxycarbonyl)benzoic acid |
Standard InChI | InChI=1S/C16H14O4/c1-11(12-7-3-2-4-8-12)20-16(19)14-10-6-5-9-13(14)15(17)18/h2-11H,1H3,(H,17,18) |
Standard InChI Key | HWQNOBIACRMODQ-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES | CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The structure of 2-((1-Phenylethoxy)carbonyl)benzoic acid consists of a benzoic acid backbone substituted at the ortho-position with a (1-phenylethoxy)carbonyl group. The phenylethyl moiety introduces steric hindrance and aromaticity, influencing reactivity and intermolecular interactions. The InChI code (InChI=1/C₁₆H₁₄O₄/c1-11(12-7-3-2-4-8-12)20-16(19)14-10-6-5-9-13(14)15(17)18/h2-11H,1H3,(H,17,18)) confirms the presence of ester and carboxylic acid functional groups .
Physical Properties
Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 270.28 g/mol | |
Density | 1.24 g/cm³ | |
Boiling Point | 437.7°C at 760 mmHg | |
Refractive Index | 1.595 | |
Vapor Pressure | mmHg at 25°C |
The low vapor pressure suggests limited volatility, making it suitable for applications requiring prolonged stability .
Synthesis and Production
Laboratory-Scale Synthesis
A regioselective method for synthesizing carbamoylcarboxylic acids from dianhydrides provides insight into potential routes for 2-((1-Phenylethoxy)carbonyl)benzoic acid . For example, reacting 3,3′,4,4′-benzophenonetetracarboxylic dianhydride with 1-phenylethanol under basic conditions could yield the target compound. Key steps include:
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Nucleophilic Attack: The phenylethoxy group attacks the carbonyl carbon of the anhydride.
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Esterification: Formation of the ester linkage at the ortho-position.
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Acid Workup: Hydrolysis of remaining anhydride groups to carboxylic acids .
Industrial Production
Continuous flow reactors optimize scalability by maintaining precise temperature (100–150°C) and pressure (1–3 atm) conditions, enhancing yield and purity . Catalysts such as p-toluenesulfonic acid may accelerate esterification .
Purification and Characterization
Chromatographic techniques (e.g., HPLC) and recrystallization from ethanol/water mixtures achieve >98% purity . Mass spectrometry (MS) and elemental analysis validate molecular integrity .
Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The phenylethyl group oxidizes to acetophenone derivatives using KMnO₄ in acidic conditions .
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Reduction: LiAlH₄ reduces the ester to a benzyl alcohol, though competing carboxylic acid reduction requires protective strategies .
Electrophilic Substitution
The electron-withdrawing carboxyl group directs electrophiles (e.g., NO₂⁺) to the meta-position of the benzene ring, enabling nitro or sulfonyl derivatives .
Applications in Scientific Research
Polymer Science
While 4-((2-Hydroxyethoxy)carbonyl)benzoic acid aids in enzymatic PET hydrolysis , the phenylethyl variant’s bulkier structure may modify polymer crystallinity. Supercritical CO₂ pretreatment of PET analogs increases surface area for enzymatic action, suggesting potential roles in polymer recycling .
Pharmaceutical Intermediates
The (S)-enantiomer of related carbamoylbenzoic acids exhibits bioactivity , hinting at chiral applications for 2-((1-Phenylethoxy)carbonyl)benzoic acid in drug design.
Organic Synthesis
As a bifunctional molecule, it serves as a precursor for:
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Metal-Organic Frameworks (MOFs): Coordination via carboxylic acid groups.
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Ligands: Derivatization for catalysis or sensing.
Comparison with Analogous Compounds
The phenylethoxy group in 2-((1-Phenylethoxy)carbonyl)benzoic acid enhances lipophilicity, favoring applications in hydrophobic matrices .
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